molecular formula C13H19NO2 B5412705 2,2-dimethyl-N-(2-phenoxyethyl)propanamide

2,2-dimethyl-N-(2-phenoxyethyl)propanamide

Cat. No. B5412705
M. Wt: 221.29 g/mol
InChI Key: HKRHAINOBSENLC-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2-phenoxyethyl)propanamide, also known as DPPE, is a chemical compound that belongs to the class of amides. DPPE has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, chemical synthesis, and materials science.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-phenoxyethyl)propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic rats. Additionally, this compound has been reported to have a protective effect against liver damage induced by alcohol and other toxins.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,2-dimethyl-N-(2-phenoxyethyl)propanamide is its ease of synthesis and high yield. It is also relatively stable under normal laboratory conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2,2-dimethyl-N-(2-phenoxyethyl)propanamide. One possible direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the design of new metal-based catalysts using this compound as a ligand. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science.

Synthesis Methods

2,2-dimethyl-N-(2-phenoxyethyl)propanamide can be synthesized by the reaction of 2-phenoxyethanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction results in the formation of this compound as a white solid with a high yield.

Scientific Research Applications

2,2-dimethyl-N-(2-phenoxyethyl)propanamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. This compound has also been investigated for its potential use as a ligand in the design of new metal-based catalysts for chemical synthesis.

properties

IUPAC Name

2,2-dimethyl-N-(2-phenoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)12(15)14-9-10-16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRHAINOBSENLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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